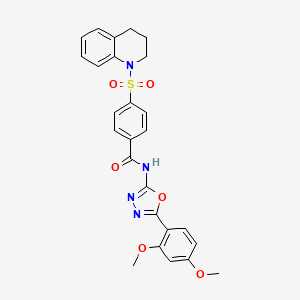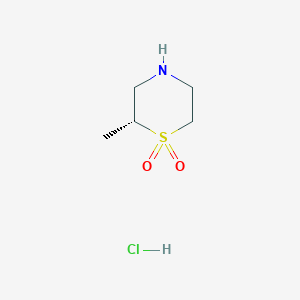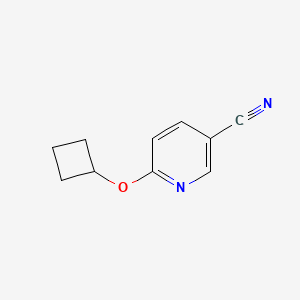
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include multi-step syntheses, starting materials, reagents, catalysts, and reaction conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques like X-ray crystallography . Computational methods, such as density functional theory (DFT), can also be used to predict the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the intermediates formed, and the factors that influence the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, polarity, and reactivity. Spectroscopic techniques like IR, NMR, and mass spectrometry can be used to analyze the compound’s chemical properties .Scientific Research Applications
- The title compound has been synthesized and studied for its cytotoxic activity against breast cancer. Computational approaches, including molecular docking and MD simulation, revealed that it exhibits a more negative binding free energy than tamoxifen, suggesting its potency as an anticancer agent candidate .
- (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a derivative of this compound, acts as a selective signal transducer and activator of transcription 3 (STAT3) inhibitor. It has demonstrated anti-inflammatory properties in various inflammatory disease models .
- The title compound was synthesized using a linker mode approach. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure. Molecular docking studies indicated its potential against breast cancer through ERα inhibition .
- The compound combines features of chalcones (1,3-diphenyl-prop-2-en-1-ones) and salicylic acid derivatives. Chalcones are known for their broad spectrum of biological activities, including cytotoxicity. The hybridization strategy aims to enhance these properties .
- Computational methods play a crucial role in understanding the compound’s behavior. In silico studies provide insights into its interactions with biological targets, aiding drug discovery and development .
- The compound can be synthesized through specific reactions, such as N-alkylation of imidazole with 2-bromo-4’-methoxyacetophenone. Understanding its synthetic pathways is essential for efficient production .
Anticancer Properties
Anti-Inflammatory Activity
Hybrid Compound Synthesis
Chalcone-Salicylate Hybridization
In Silico Studies
Synthetic Pathways
Mechanism of Action
Target of Action
The primary targets of the compound “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate” are currently unknown. This compound is structurally similar to other methoxyphenyl compounds , which have been found to interact with various biological targets.
Mode of Action
Based on its structural similarity to other methoxyphenyl compounds , it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Methoxyphenyl compounds have been found to interact with various biochemical pathways
Pharmacokinetics
Similar compounds have been found to have variable bioavailability . The compound’s pharmacokinetic properties would significantly impact its bioavailability and therapeutic potential.
Safety and Hazards
properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(2)19(21)24-16-9-6-14-10-17(20(22)25-18(14)11-16)13-4-7-15(23-3)8-5-13/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNKYVXOCZNFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)
![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)


![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)


![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)
